3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 733757-78-3; molecular weight: 227.62) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, particularly due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, which improve metabolic stability and bioavailability . The compound is stored under dry, sealed conditions at room temperature and is primarily used in industrial research .
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKRCIPJIYZDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649584 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743419-80-9 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as Togni Reagent I or Ruppert’s reagent under specific reaction conditions . The reaction generally proceeds through nucleophilic substitution or radical trifluoromethylation mechanisms .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols, such as regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. For instance, compounds similar to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against various cancer cell lines, including melanoma and leukemia. A study reported that related compounds inhibited cancer cell lines with GI50 values as low as 0.1 μM .
Tyrosine Kinase Inhibitors
This compound serves as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs), which are critical in treating cancers and other diseases characterized by aberrant kinase activity. The versatility of the pyrazolo[4,3-c]pyridine structure allows for modifications that enhance biological activity and selectivity against specific targets .
Neuroprotective Effects
Some studies have suggested potential neuroprotective effects of pyrazolo[4,3-c]pyridines. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Synthesis of Complex Molecules
This compound is often synthesized through various methods involving 5-aminopyrazole as a precursor. The synthesis can be achieved under mild conditions and high yields using different reagents and catalysts .
Building Block for Drug Development
Due to its structural features, this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds that possess various biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . This interaction often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Antimicrobial Activity: Nitrofuran-Tagged Derivatives
Several analogs incorporating nitrofuran moieties exhibit potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.):
- Lead Compound 13g : 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Analog 12g : 1-(2-Methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Table 1: Antimicrobial Pyrazolo[4,3-c]pyridine Derivatives
Antimycobacterial Activity: Pantothenate Synthetase Inhibitors
Derivatives targeting Mycobacterium tuberculosis pantothenate synthetase (PS) include:
Table 2: Antimycobacterial Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Substituents | Activity (IC₅₀/MIC) | Key Reference |
|---|---|---|---|
| Compound 3 | Benzoyl, nitrophenyl | 21.8 μM / 26.7 μM | |
| Target Compound | Trifluoromethyl | Not reported |
Physicochemical and QSAR Insights
- Trifluoromethyl Group : Enhances lipophilicity (logP = 2.19) and metabolic stability compared to phenyl or oxazolyl substituents .
- QSAR Studies : Hydrophobicity (π) and electronic effects (σ) of substituents correlate strongly with biological activity. For example, the -CF₃ group’s electron-withdrawing nature improves binding affinity in antihypertensive agents .
Biological Activity
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 733757-78-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antiproliferative and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : C₇H₈F₃N₃·ClH
- Molecular Weight : 227.62 g/mol
- CAS Number : 733757-78-3
Antiproliferative Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values obtained in different assays:
| Cell Line | IC₅₀ (μM) | Comments |
|---|---|---|
| HL60 | 0.70 ± 0.14 | Best activity among tested compounds |
| K562 | 1.25 ± 0.35 | Moderate activity |
| HEL | 1.05 ± 0.35 | Significant cytotoxicity |
| Vero (normal cells) | >25 | Low cytotoxicity, high selectivity |
The presence of the trifluoromethyl group is noted to enhance metabolic stability and resistance to degradation, making it a valuable modification in drug design .
Case Studies and Research Findings
- Cytotoxicity in Leukemia Cell Lines :
- Structure-Activity Relationship (SAR) :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Derivatives are synthesized via cyclocondensation reactions or functionalization of the core scaffold. For example:
- Nitrofuran-tagged derivatives : React 5-nitrofuran carboxylic acid with CDI (1,1'-carbonyldiimidazole) in DMF, followed by coupling with pyrazolopiperidine intermediates under basic conditions (e.g., triethylamine) .
- Alkylation : Use NaH in THF to alkylate the pyrazole nitrogen with halides (e.g., 2-bromopropane) at low temperatures (273 K) .
- Boc-protection : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .
Q. How are these compounds characterized to confirm structural integrity?
- Methodological Answer :
- NMR spectroscopy : Analyze , , and chemical shifts to verify substituent positions (e.g., trifluoromethyl groups show distinct signals) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for hydrochloride salts) .
- X-ray crystallography : Resolve crystal structures to validate bond lengths, angles, and stereochemistry (e.g., monoclinic P21/c space group with β = 115.76°) .
- Melting point analysis : Determine purity (e.g., derivatives like 12f melt at 142–143°C) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of these derivatives?
- Methodological Answer :
- QSAR studies : Correlate physicochemical parameters (hydrophobicity π, electronic σ, van der Waals volume) with activity. For example, hydrophobic aryl substituents enhance pantothenate synthetase inhibition, while polar groups reduce activity .
- Substituent effects :
| Derivative | Substituent (R) | Activity Trend | Reference |
|---|---|---|---|
| DS476 | 1-Methyl | IC₅₀ = 90 nM | |
| DS477 | 1-Phenyl | Lower activity |
- Trifluoromethyl role : Enhances metabolic stability and binding affinity via electronegativity and steric effects .
Q. How do structural modifications impact target binding (e.g., c-Met or Mycobacterium tuberculosis pantothenate synthetase)?
- Methodological Answer :
- c-Met inhibition : Derivatives with 4-substituted aryl groups exhibit improved kinase binding by occupying solvent-exposed regions. Docking studies reveal hydrogen bonding with Met1160 and hydrophobic interactions with Tyr1232 .
- Pantothenate synthetase inhibition : Replace pyrazole substituents with nonpolar groups (e.g., tert-butyl) to optimize hydrophobic interactions with the enzyme’s active site .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like ATP concentration in kinase assays or bacterial strain selection in antimicrobial studies .
- Data normalization : Use internal controls (e.g., IC₅₀ ratios relative to reference compounds) to compare studies .
- Structural validation : Re-analyze conflicting compounds via X-ray crystallography to confirm regiochemistry (e.g., misassigned substituent positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
